molecular formula C17H12BrNO3 B2419152 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide CAS No. 38485-90-4

6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide

Cat. No. B2419152
CAS RN: 38485-90-4
M. Wt: 358.191
InChI Key: CQVXTKSRPBISQK-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide, also known as BTOC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Structural and Conformational Studies

  • The related compound, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has been studied for its crystal structure, exhibiting anti-rotamer conformation about the C-N bond with the amide O atom either trans- or cis-related to the O atom of the pyran ring. These structural insights are crucial for understanding the molecular behavior of similar compounds (Reis et al., 2013).

GPR35 Receptor Agonism

  • 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide, has been used as a powerful tool for studying orphan G protein-coupled receptor GPR35, indicating potential applications in receptor-targeted therapies or research (Thimm et al., 2013).

Eco-Friendly Synthesis Approaches

  • A study described the synthesis of related 2-oxo-2H-chromene-3-carboxamides using environmentally friendly methods, which could apply to the synthesis of 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide, highlighting the importance of sustainable chemistry practices in drug synthesis (Proença & Costa, 2008).

Crystal Structure Analysis

  • Investigations on the crystal structure of similar compounds, like 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, provide insights into intramolecular hydrogen bonding and molecular planarity, which are essential for understanding the physical and chemical properties of 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide (Gomes et al., 2016).

Fluorescence and Chemosensing

  • Coumarin derivatives have been explored as fluorescent probes and chemosensors, suggesting the potential of 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide in similar applications, especially in detecting metal ions like Cu(II) (Bekhradnia et al., 2016).

properties

IUPAC Name

6-bromo-N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-10-3-2-4-13(7-10)19-16(20)14-9-11-8-12(18)5-6-15(11)22-17(14)21/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXTKSRPBISQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide

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